molecular formula C8H7BrF2 B1470031 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene CAS No. 1515657-97-2

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene

Cat. No.: B1470031
CAS No.: 1515657-97-2
M. Wt: 221.04 g/mol
InChI Key: MAPCPXITORPBBT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene typically involves the bromomethylation of 2,5-difluoro-4-methylbenzene. One common method includes the reaction of 2,5-difluoro-4-methylbenzene with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atoms and methyl group on the benzene ring influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the benzene ring. The presence of fluorine atoms can influence the electron density of the ring, affecting the reactivity and selectivity of the compound .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene
  • 1-(Bromomethyl)-2,4-difluoro-4-methylbenzene
  • 1-(Bromomethyl)-2,5-dichloro-4-methylbenzene

Uniqueness: 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene is unique due to the specific positioning of the bromomethyl, fluorine, and methyl groups on the benzene ring

Biological Activity

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene, also known as a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its bromomethyl group and two fluorine atoms on a methyl-substituted benzene ring. The molecular formula is C8H7BrF2C_8H_7BrF_2, with a molecular weight of 227.04 g/mol. The presence of halogens enhances its reactivity, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial activity. For instance, studies on related compounds suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
1-Bromo-4-nitrobenzeneStaphylococcus aureus16 µg/mL
1-Bromo-2,4-dinitrobenzenePseudomonas aeruginosa8 µg/mL

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds have been extensively studied in cancer research. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Case Study: HDAC Inhibition
In a study involving various derivatives of halogenated compounds, it was found that modifications to the structure significantly impacted their potency as HDAC inhibitors. The compound showed promising results in reducing cell viability in HeLa cells at low concentrations .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with cellular macromolecules. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction may lead to the modulation of enzyme activities and gene expression profiles.

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCPXITORPBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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